N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound belonging to the guanidine class. This compound is characterized by its unique molecular structure, which includes a guanidine moiety linked to a pyrimidine derivative. The molecular formula for this compound is , with a molecular weight of 271.32 g/mol. Its synthesis and biological activities make it of significant interest in medicinal chemistry and agricultural applications.
This compound is classified under guanidines, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets. It has been studied for its interactions with enzymes and receptors, indicating its potential as a lead compound in drug development.
The synthesis of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the reaction of 2,3-dimethylaniline with 6-methyl-2-thiouracil. This reaction is usually conducted under basic conditions using sodium hydroxide or potassium carbonate as a catalyst. Heating the reaction mixture facilitates the formation of the desired product.
For industrial applications, similar synthetic routes can be scaled up using continuous flow reactors to optimize yield and purity. The optimization of reaction conditions is essential for efficient production.
The molecular structure of N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features:
The canonical SMILES representation is CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C
, providing insights into its structural configuration.
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo several chemical reactions:
The reactions typically involve:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit or activate these targets through specific binding interactions, leading to various biological effects. Detailed biochemical studies are necessary to elucidate these pathways further.
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is typically described as an irritant. Its physical properties include:
The chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and applications.
N-(2,3-dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has several potential applications:
Research continues to explore its interactions with biological targets and its potential in developing new therapeutic agents targeting specific diseases.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: